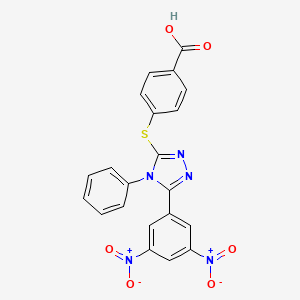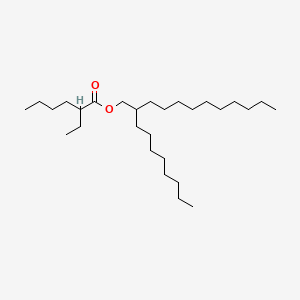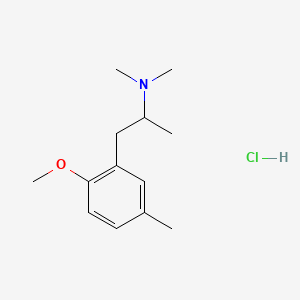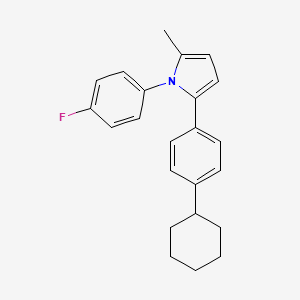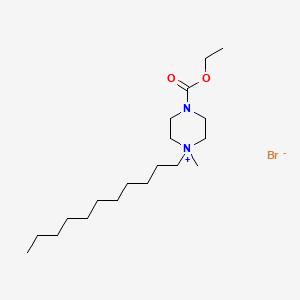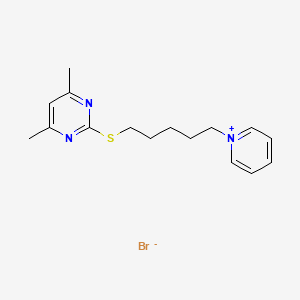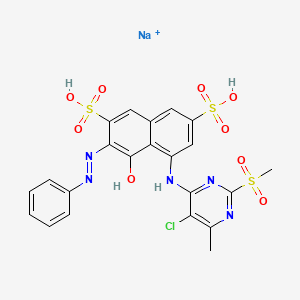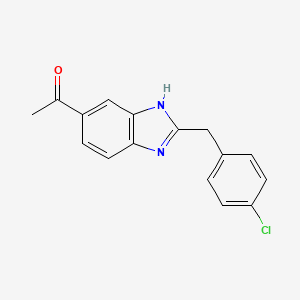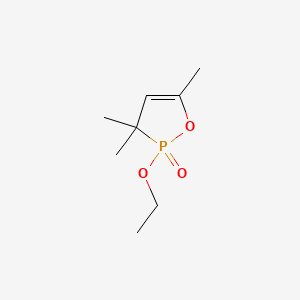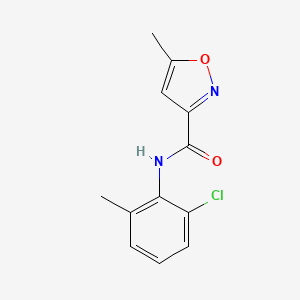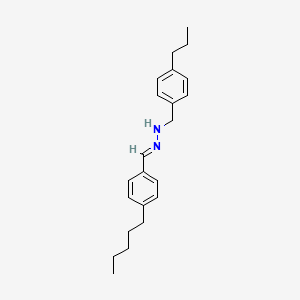
alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran ring system substituted with a chlorophenyl group and a hydroxymethyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl and hydroxymethyl groups. The reaction conditions often include the use of strong bases, such as sodium or potassium hydroxide, and organic solvents like dichloromethane or ethanol. The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol can be compared with other similar compounds, such as:
4-Chloro-alpha-pyrrolidinovalerophenone: A synthetic stimulant with a different core structure but similar chlorophenyl substitution.
Alpha-Pyrrolidinohexiophenone: Another synthetic stimulant with a pyrrolidinophenone core.
Chlorfenapyr: A pesticide with a chlorophenyl group but different overall structure and application.
The uniqueness of this compound lies in its benzofuran core and the specific substitution pattern, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
117238-43-4 |
|---|---|
Fórmula molecular |
C17H15ClO2 |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-1-(3-methyl-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C17H15ClO2/c1-11-14-5-3-4-6-15(14)20-16(11)17(2,19)12-7-9-13(18)10-8-12/h3-10,19H,1-2H3 |
Clave InChI |
JYOYTMQUCUHFHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)C(C)(C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


